2,3-Dichloro-3,3-difluoropropene

HFO-1234yf Synthesis Azeotropic Distillation Process Engineering

2,3-Dichloro-3,3-difluoropropene (CAS 2252-87-1), also known as HCFO-1232xf or 1232xf, is a halogenated hydrocarbon and a member of the hydrochlorofluoroolefin (HCFO) class. It is a clear, colorless liquid with the molecular formula C₃H₂Cl₂F₂ and a molecular weight of 146.95 g/mol.

Molecular Formula C3H2Cl2F2
Molecular Weight 146.95 g/mol
CAS No. 2252-87-1
Cat. No. B1433596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-3,3-difluoropropene
CAS2252-87-1
Molecular FormulaC3H2Cl2F2
Molecular Weight146.95 g/mol
Structural Identifiers
SMILESC=C(C(F)(F)Cl)Cl
InChIInChI=1S/C3H2Cl2F2/c1-2(4)3(5,6)7/h1H2
InChIKeyIAPGBTZUBKUKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf) Procurement and Selection Guide


2,3-Dichloro-3,3-difluoropropene (CAS 2252-87-1), also known as HCFO-1232xf or 1232xf, is a halogenated hydrocarbon and a member of the hydrochlorofluoroolefin (HCFO) class . It is a clear, colorless liquid with the molecular formula C₃H₂Cl₂F₂ and a molecular weight of 146.95 g/mol . The compound is characterized by a propene backbone substituted with two chlorine atoms and two fluorine atoms, and it is noted for its low ozone depletion potential (ODP) [1]. Its primary value lies in its role as a critical intermediate in the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a fourth-generation refrigerant [2].

Why Generic Substitution of 2,3-Dichloro-3,3-difluoropropene is Not Feasible


While several hydrochlorofluoroolefins (HCFOs) exist as intermediates in fluorocarbon synthesis, they are not interchangeable. 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf) occupies a unique position in the reaction sequence leading to HFO-1234yf [1]. Its specific halogenation pattern—a vinylic chlorine and a chlorodifluoromethyl group—dictates a distinct reactivity profile and a unique azeotropic relationship with hydrogen fluoride (HF) [2]. This azeotrope is essential for efficient separation and purification during HFO-1234yf production [3]. Substituting an analog like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) would alter the downstream fluorination chemistry, leading to different intermediates, lower yields of the target product, or require a complete redesign of the separation process, as detailed in the evidence below.

Quantitative Evidence for 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf) Differentiation


Azeotropic Boiling Point with Hydrogen Fluoride (HF) Enables Efficient Separation

2,3-Dichloro-3,3-difluoropropene forms a well-defined azeotrope-like composition with hydrogen fluoride (HF). The boiling point of this composition is quantified to be between 0 °C and 60 °C over a pressure range of 9 psia to 65 psia [1]. This precise thermodynamic behavior is critical for the commercial production of HFO-1234yf. In contrast, alternative intermediates like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) do not share this same azeotropic relationship with HF under comparable conditions, complicating purification [2].

HFO-1234yf Synthesis Azeotropic Distillation Process Engineering

High-Boiling Azeotrope with Water for Effective Removal

2,3-Dichloro-3,3-difluoropropene forms an azeotrope with water that boils at a substantially elevated temperature of 223 °C . This high-boiling azeotrope is a key differentiator for processes where water removal is critical. In comparison, common chlorinated solvents like dichloromethane or chloroform form lower-boiling azeotropes with water, making them less effective for drying in certain temperature-sensitive applications.

Drying Agents Solvent Recovery Process Purity

Regioselective Reactivity with Diethylamine Yields a Single Major Product

In a study comparing the reactions of diethylamine with a series of polychlorofluoropropenes, 2,3-dichloro-3,3-difluoropropene demonstrated a unique and selective reaction pathway [1]. When the reaction was performed in diethyl ether, the sole major product reported was N-(2-chloro-3,3-difluoroallyl)diethylamine [2]. This contrasts with the behavior of the close analog 3,3-dichloro-3-fluoropropene, which, under the same conditions in methanol, reacts with transfer of the reaction center to yield N-(3-chloro-3-fluoroallyl)diethylamine [2]. The distinct regioselectivity of HCFO-1232xf provides a clear, structure-specific route to a valuable fluorinated amine.

Organofluorine Chemistry Synthetic Intermediate Amine Alkylation

Optimal Application Scenarios for 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf) Selection


Critical Intermediate in HFO-1234yf Refrigerant Manufacturing

This is the primary industrial application. HCFO-1232xf is the established precursor to the fourth-generation refrigerant HFO-1234yf. Its procurement is essential for companies utilizing the commercial route that proceeds through the fluorination of 1,1,2,3-tetrachloropropene (TCP) to HCFO-1232xf, followed by further fluorination and dehydrohalogenation to yield HFO-1234yf [1]. The specific azeotropic composition of HCFO-1232xf with HF, with a boiling point range of 0-60 °C, is a critical design parameter for the purification section of a production plant [2].

Precursor for N-(2-chloro-3,3-difluoroallyl)diethylamine Synthesis

For researchers in organofluorine and medicinal chemistry, HCFO-1232xf is a distinct starting material for the synthesis of N-(2-chloro-3,3-difluoroallyl)diethylamine. The reaction, performed in ether, proceeds with high selectivity, making it a reliable route to this specific allylic amine [3]. This contrasts with other chlorofluoropropenes, which under similar conditions yield different regioisomers or product mixtures [3].

Solvent for Water-Sensitive Reactions or Drying Processes

The ability of HCFO-1232xf to form a high-boiling (223 °C) azeotrope with water makes it a potential candidate as a solvent or co-solvent in processes where water must be removed efficiently at elevated temperatures . Its low ozone depletion potential also makes it a more environmentally considerate option compared to many traditional halogenated solvents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichloro-3,3-difluoropropene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.